molecular formula C21H23N5O B11643638 2-cyclopropyl-N'-[(E)-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]quinoline-4-carbohydrazide

2-cyclopropyl-N'-[(E)-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]quinoline-4-carbohydrazide

Cat. No.: B11643638
M. Wt: 361.4 g/mol
InChI Key: LABPPSCSPXMQOL-WSDLNYQXSA-N
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Description

2-cyclopropyl-N’-[(E)-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]quinoline-4-carbohydrazide is a complex organic compound that features a quinoline core, a cyclopropyl group, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N’-[(E)-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]quinoline-4-carbohydrazide typically involves a multi-step process. One common method starts with the preparation of the quinoline-4-carbohydrazide, which is then reacted with an appropriate aldehyde or ketone to form the hydrazone derivative. The reaction conditions often involve refluxing in ethanol or another suitable solvent, with the addition of an acid catalyst to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N’-[(E)-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]quinoline-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoline or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction can produce various hydrazine derivatives.

Scientific Research Applications

2-cyclopropyl-N’-[(E)-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]quinoline-4-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N’-[(E)-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]quinoline-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclopropyl-N’-[(1E)-1-(4-ethylphenyl)ethylidene]quinoline-4-carbohydrazide
  • 3-cyclopropyl-N’-[(1-(2-naphthyl)ethylidene)-1H-pyrazole-5-carbohydrazide

Uniqueness

2-cyclopropyl-N’-[(E)-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]quinoline-4-carbohydrazide is unique due to its specific structural features, such as the presence of both a cyclopropyl group and a pyrazole moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H23N5O

Molecular Weight

361.4 g/mol

IUPAC Name

2-cyclopropyl-N-[(E)-(1-ethyl-3,5-dimethylpyrazol-4-yl)methylideneamino]quinoline-4-carboxamide

InChI

InChI=1S/C21H23N5O/c1-4-26-14(3)18(13(2)25-26)12-22-24-21(27)17-11-20(15-9-10-15)23-19-8-6-5-7-16(17)19/h5-8,11-12,15H,4,9-10H2,1-3H3,(H,24,27)/b22-12+

InChI Key

LABPPSCSPXMQOL-WSDLNYQXSA-N

Isomeric SMILES

CCN1C(=C(C(=N1)C)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4CC4)C

Canonical SMILES

CCN1C(=C(C(=N1)C)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4CC4)C

Origin of Product

United States

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